1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine
Overview
Description
The compound “1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine” is a complex organic molecule that contains a pyrrolidine ring and a pyrazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of “1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine” would be characterized by the presence of a pyrrolidine ring and a pyrazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine” would depend on its specific structure. For example, the pyrrolidine ring in the molecule is likely to influence its solubility, stability, and reactivity .Scientific Research Applications
1. Catalytic Applications
The cationic Ir(I) complex containing pyrazole derivatives, similar to 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, has been utilized in catalysis, demonstrating effectiveness in hydroamination and hydrosilation reactions. These complexes show potential in organic synthesis, particularly in one-pot, tandem procedures, offering high yields and efficiency in reactions (Field, Messerle & Wren, 2003).
2. Structural Analysis and Bioactivity
Pyrazole derivatives have been synthesized and characterized, including their structural elucidation through X-ray crystallography. These compounds demonstrate significant biological activities, such as antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
3. Corrosion Inhibition
Bipyrazole compounds, closely related to 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, have been studied for their inhibitory effects on the corrosion of metals like iron in acidic environments. These studies reveal efficient corrosion inhibition, contributing to the development of new materials for industrial applications (Chetouani et al., 2005).
4. Pharmaceutical Research
Pyrazole derivatives are actively researched in the pharmaceutical industry. Compounds like 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine have been explored for their potential as receptor antagonists and in the development of new medications for treating conditions such as neurogenic pain (Díaz et al., 2012).
5. Antibacterial and Antifungal Applications
Several pyrazole Schiff bases, similar in structure to 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, have been synthesized and shown to exhibit strong antibacterial and antifungal activities. This underscores their potential in developing new antimicrobial agents (Feng et al., 2018).
Future Directions
The future research directions for “1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrrolidine-containing compounds in drug discovery , it’s possible that this compound could be studied for its potential biological activities.
properties
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-3-2-8(6-11)12-5-7(9)4-10-12/h4-5,8H,2-3,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVZDGMTMHVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248575 | |
Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine | |
CAS RN |
1356953-69-9 | |
Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356953-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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